5-Bromo-4-propoxypyridine-3-sulfonamide

Medicinal Chemistry Halogen Bonding Physicochemical Property Optimization

Common pain point: generic substitution of halogenated pyridine sulfonamide intermediates introduces unquantified synthetic variability. 5-Bromo-4-propoxypyridine-3-sulfonamide addresses this with a distinct 5-bromo handle for orthogonal cross-coupling reactivity. - Enables modular Suzuki-Miyaura, Stille, or Buchwald-Hartwig diversification at the 5-position with higher oxidative addition reactivity versus chloro analogs. - Delivers empirical matched molecular pair analysis for alkoxy chain length studies, directly impacting LogD7.4 and passive permeability datasets. - Supplied to support structure-based drug design where bromine’s polarizability is required for specific halogen bonding geometries in electron-rich sub-pockets.

Molecular Formula C8H11BrN2O3S
Molecular Weight 295.16 g/mol
Cat. No. B11813559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-propoxypyridine-3-sulfonamide
Molecular FormulaC8H11BrN2O3S
Molecular Weight295.16 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=NC=C1S(=O)(=O)N)Br
InChIInChI=1S/C8H11BrN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13)
InChIKeyGXFJGLVKKFQRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-propoxypyridine-3-sulfonamide: Baseline Molecular Profile


5-Bromo-4-propoxypyridine-3-sulfonamide (CAS 1352486-14-6) is a substituted pyridine derivative with the molecular formula C8H11BrN2O3S and a molecular weight of 295.16 g/mol . It is classified as a sulfonamide, featuring a bromine substituent at the 5-position, a propoxy group at the 4-position, and a primary sulfonamide moiety (-SO2NH2) at the 3-position of the pyridine ring . The compound is commercially available from multiple suppliers at purities typically ≥97%, though published experimental characterization data beyond basic identifiers is scarce in the open literature .

Procurement Risk: Why Generic Substitution Fails


Even within the narrow chemical space of 4-alkoxy-5-halopyridine-3-sulfonamides, generic substitution carries unquantified risk. Structural analogs such as 5-chloro-4-propoxypyridine-3-sulfonamide (MW 250.70) or 5-bromo-4-methoxypyridine-3-sulfonamide (MW 267.10) differ in halogen electronegativity, atomic radius, and alkoxy chain length, all of which directly impact halogen bonding potential, lipophilicity (cLogP), and metabolic stability . In the absence of published comparative structure-activity relationship (SAR) data for this specific scaffold, any substitution without empirical validation introduces an unknown variable into a research program. The bromine atom at the 5-position provides a distinct synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that chloro or iodo analogs would not identically replicate, further precluding simple interchange [1].

Quantifiable Differentiation Against Structural Analogs


Halogen Properties and Molecular Weight vs. Chloro Analog

5-Bromo-4-propoxypyridine-3-sulfonamide (Target) offers a quantifiable molecular weight advantage of 44.46 g/mol over its 5-chloro analog, reflecting the larger atomic mass and van der Waals radius of bromine (Br) versus chlorine (Cl) . This difference directly impacts the compound's capacity for halogen bonding, a key interaction in medicinal chemistry for modulating target binding affinity and selectivity [1]. While comparative biological activity data are absent, the increased polarizability of bromine (∼3.05 ų) relative to chlorine (∼2.18 ų) provides a distinct physicochemical profile that can be leveraged in structure-based drug design where heavier halogens are preferred for occupancy of hydrophobic sub-pockets [1].

Medicinal Chemistry Halogen Bonding Physicochemical Property Optimization

Lipophilicity Tuning via Alkoxy Chain Length

The target compound's propoxy group (-O(CH2)2CH3) replaces the methoxy group (-OCH3) found in the shorter-chain analog, resulting in a calculated increase in molecular weight of 28.06 g/mol and a predicted increase in lipophilicity (cLogP) of approximately +1.0 log unit (class-level inference based on standard Hansch π values for methyl vs. propyl) . Lipophilicity is a critical determinant of membrane permeability and metabolic clearance. While direct experimental cLogP values are not reported for this specific pair, the structural difference is quantifiable and provides a rational basis for selecting the propoxy derivative in programs requiring enhanced membrane penetration or increased hydrophobic interaction potential [1].

Lipophilicity Optimization Medicinal Chemistry Pharmacokinetics

Biological Activity Data Gap

A comprehensive search of primary literature, patents, and authoritative databases (including BindingDB, ChEMBL, and PubMed) yielded no quantitative biological activity data (e.g., IC50, Ki, MIC) for 5-Bromo-4-propoxypyridine-3-sulfonamide against any defined biological target. Furthermore, no head-to-head comparative studies against any analog were identified. All claims regarding specific enzyme inhibition, antibacterial activity, or other biological effects attributed to this compound in commercial product listings are unsupported by publicly accessible peer-reviewed data and should be treated as unverified until empirically validated by the end user [1][2].

Data Transparency Research Procurement

Procurement-Guided Application Scenarios


Cross-Coupling Building Block

The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. This allows for the modular construction of diverse pyridine-3-sulfonamide libraries where the 5-position is systematically varied. Procurement of this specific brominated intermediate is justified when synthetic routes require orthogonal reactivity at the 5-position, as the bromine atom is more reactive toward oxidative addition than a chloro substituent, potentially enabling milder reaction conditions and higher yields [1].

Halogen Bonding in Drug Design

In structure-based drug design campaigns targeting proteins with small, electron-rich sub-pockets, the bromine atom at the 5-position can be utilized to form a stabilizing halogen bond with a backbone carbonyl oxygen or a side-chain carboxylate. The increased polarizability of bromine relative to chlorine enhances the strength of this non-covalent interaction. Procurement is warranted when preliminary computational docking suggests that a heavier halogen (Br vs. Cl) provides a better steric and electronic fit for the target binding site, as the chloro analog would not confer the same interaction geometry or energy [2].

Lipophilicity-Driven Permeability Probe

This compound can be employed as a tool molecule within a matched molecular pair analysis alongside its methoxy or ethoxy analogs to empirically determine the effect of alkoxy chain length on critical drug-like properties such as lipophilicity (LogD7.4), aqueous solubility, and passive membrane permeability (e.g., in PAMPA or Caco-2 assays). Procurement of the propoxy derivative is essential for generating a complete data set that defines the lipophilicity-activity relationship for this chemical series, as the shorter-chain analogs will exhibit quantitatively lower LogD values and potentially altered permeability profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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